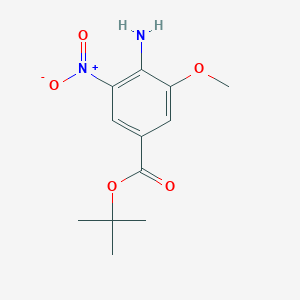

N-(2-Ethoxyphenyl)-N-(methylsulfonyl)glycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

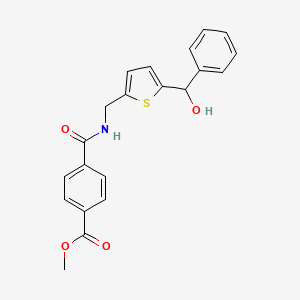

N-(2-Ethoxyphenyl)-N-(methylsulfonyl)glycine is a compound related to a class of substances that have been studied for their potential inhibitory activity on enzymes such as aldose reductase. Aldose reductase inhibitors are of interest due to their potential therapeutic applications in conditions like diabetic complications . The compound is structurally related to N-(phenylsulfonyl)glycines, which have been synthesized and evaluated for their biological activity .

Synthesis Analysis

The synthesis of related compounds, such as N-(phenylsulfonyl)-N-phenylglycines and their analogues, involves the preparation of N-(phenylsulfonyl)glycine as a key intermediate . The synthesis of N-[[(substituted amino)phenyl]sulfonyl]glycines, which are analogues with increased lipophilic character, has been reported to enhance the inhibitory potential against aldose reductase . These syntheses typically involve the reaction of amino acids with sulfonyl chlorides or other sulfonylating agents .

Molecular Structure Analysis

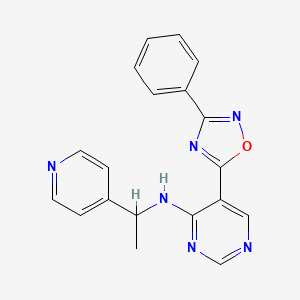

The molecular structure of this compound would be expected to feature a glycine backbone with a sulfonyl group and an ethoxyphenyl group attached to the nitrogen atom. The presence of these substituents can significantly affect the molecule's interaction with biological targets such as enzymes . The stereochemistry, particularly the configuration of the chiral center in related compounds, has been shown to influence biological activity, with S isomers being more active than R isomers .

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-withdrawing effects of the sulfonyl group and the electron-donating effects of the ethoxy group. These substituents can affect the nucleophilicity of the amino group, which is a key factor in reactions such as the N-arylsulfonylation of amino acid esters . The specific solvation by solvents like DMF can also play a role in the chemoselectivity of such reactions .

Physical and Chemical Properties Analysis

While specific data on this compound is not provided, the physical and chemical properties of related sulfonyl glycines can be inferred. These compounds are generally polar and can be detected in environmental samples such as river water and sewage, indicating their stability and persistence in aqueous environments . The solubility, melting point, and other physicochemical properties would be influenced by the nature of the substituents on the glycine backbone .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

N-(2-Ethoxyphenyl)-N-(methylsulfonyl)glycine is a compound that has been studied for its potential applications in chemical synthesis and modifications. Research has explored its utilization in the creation of 1,2,4-triazine derivatives through the reaction of thioacylated amino acid esters with hydrazine hydrate. This process involves the use of Lawesson's Reagent for thionation, leading to ring-closure reactions that yield triazine derivatives. The structural proofs of these derivatives were obtained through comprehensive NMR spectroscopy, indicating the compound's utility in generating novel chemical entities (Andersen, Ghattas, & Lawesson, 1983).

Herbicide Efficacy and Environmental Impact

In the context of agriculture, studies have focused on the interaction of herbicides with various amino acids, including this compound. For instance, research into the transport of residual and contact herbicides through field lysimeters indicated that even strongly sorbed chemicals like glyphosate and glufosinate could move quickly to groundwater due to preferential flow. This highlights the environmental considerations and the need for careful management of such compounds in agricultural settings (Malone, Shipitalo, Wauchope, & Sumner, 2004).

Interaction with Insecticide-Herbicide Combinations

The compound has also been part of studies examining the synergistic effects of insecticide-herbicide combinations on crops like soybeans. Research has shown that certain combinations can significantly reduce crop yield and plant population, emphasizing the importance of understanding chemical interactions for effective pest management strategies (Hayes, Yeargan, Witt, & Raney, 1979).

Glycine Conjugate Synthesis

This compound's relevance extends to the synthesis of glycine conjugates, where it has been used in procedures aimed at improving the efficiency of producing such conjugates. These methodologies are crucial for the large-scale preparation of specific glycine conjugates, offering a pathway to high-purity and high-yield outcomes (Tserng, Hachey, & Klein, 1977).

Eigenschaften

IUPAC Name |

2-(2-ethoxy-N-methylsulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c1-3-17-10-7-5-4-6-9(10)12(8-11(13)14)18(2,15)16/h4-7H,3,8H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLDFGZRPXMCJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2547106.png)

![N-[2-({1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}amino)-2-oxoethyl]benzamide](/img/structure/B2547108.png)

![1-(indolin-1-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2547114.png)

![5,7-Difluorospiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2547125.png)

![N-(4-bromo-2-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2547127.png)